molecular formula C18H16ClN3 B12191025 N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine

N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine

Cat. No.: B12191025
M. Wt: 309.8 g/mol
InChI Key: YUXRRNBPNYBBBW-UHFFFAOYSA-N
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Description

N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with N-methylpyridazin-3-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-one, while reduction may produce this compound derivatives with reduced functional groups.

Scientific Research Applications

N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-6-(4-chlorophenyl)pyridazin-3-amine
  • N-methyl-6-(4-chlorophenyl)pyridazin-3-amine
  • N-benzyl-6-(4-chlorophenyl)-N-methylpyrimidin-4-amine

Uniqueness

N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine stands out due to its specific substitution pattern and the presence of both benzyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16ClN3

Molecular Weight

309.8 g/mol

IUPAC Name

N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine

InChI

InChI=1S/C18H16ClN3/c1-22(13-14-5-3-2-4-6-14)18-12-11-17(20-21-18)15-7-9-16(19)10-8-15/h2-12H,13H2,1H3

InChI Key

YUXRRNBPNYBBBW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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